4-(3-(4-Fluorobenzoyl)propyl)-N-cyclohexyl-1-piperazinecarboxamide hydrochloride
Overview
Description
FG 5803 is a small molecule drug that acts as a serotonin 2 (5-HT2) receptor antagonist. It was initially developed by Kabi Pharmacia for potential use in treating psychotic disorders . The compound is known for its high affinity for the 5-HT2 receptor, making it a promising candidate for further research in psychopharmacology .
Preparation Methods
The synthesis of FG 5803 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized by introducing various substituents through nucleophilic substitution, oxidation, and reduction reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain FG 5803 in its pure form.
Chemical Reactions Analysis
FG 5803 undergoes several types of chemical reactions, including:
Oxidation: FG 5803 can be oxidized to form various oxidized derivatives. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride and lithium aluminum hydride to form reduced derivatives.
Scientific Research Applications
Psychopharmacology: FG 5803 has been investigated for its potential use in treating psychotic disorders due to its high affinity for the 5-HT2 receptor.
Neuroscience: The compound has been used in research to study the role of the 5-HT2 receptor in various neurological processes and disorders.
Drug Development: FG 5803 serves as a lead compound for the development of new drugs targeting the 5-HT2 receptor.
Mechanism of Action
FG 5803 exerts its effects by antagonizing the serotonin 2 (5-HT2) receptor. This receptor is involved in various neurological processes, including mood regulation, cognition, and perception. By blocking the 5-HT2 receptor, FG 5803 can modulate these processes, making it a potential therapeutic agent for treating psychotic disorders .
Comparison with Similar Compounds
FG 5803 is unique in its high affinity for the 5-HT2 receptor compared to other similar compounds. Some similar compounds include:
Amperozide: Another 5-HT2 receptor antagonist, but it has been shown to induce high-frequency oral movements in long-term studies.
Haloperidol: A well-known antipsychotic that also targets the 5-HT2 receptor but has a different side effect profile.
FG 5803 stands out due to its specific receptor affinity and potential for fewer side effects compared to these similar compounds .
Properties
IUPAC Name |
N-cyclohexyl-4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FN3O2.ClH/c22-18-10-8-17(9-11-18)20(26)7-4-12-24-13-15-25(16-14-24)21(27)23-19-5-2-1-3-6-19;/h8-11,19H,1-7,12-16H2,(H,23,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZLRVJRBCHQRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923164 | |
Record name | N-Cyclohexyl-4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine-1-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119978-03-9 | |
Record name | FG 5803 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119978039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Cyclohexyl-4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine-1-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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